Steric Shielding Quantified: Si-C Bond Length and Strain in Tri-tert-butylsilicon vs. Hydrocarbon and Silicon Analogs
Electron diffraction and molecular mechanics studies directly quantify the steric shielding of tritert-butylsilicon. Its Si-C bond length is elongated to 1.934(6) Å due to steric repulsion [1]. This structure is 'appreciably less strained than its hydrocarbon analog [(CH3)3C]3CH, somewhat more strained than [(CH3)3Si]3CH, and much more strained than [(CH3)3Si]3SiH' [1]. These quantifiable steric and strain differences are unique to this compound among its immediate analogs.
| Evidence Dimension | Si-C Bond Length and Comparative Steric Strain |
|---|---|
| Target Compound Data | Si-C bond length = 1.934(6) Å; Strain relative to analogs: appreciably less strained than [(CH3)3C]3CH, somewhat more strained than [(CH3)3Si]3CH, much more strained than [(CH3)3Si]3SiH [1]. |
| Comparator Or Baseline | Hydrocarbon analog [(CH3)3C]3CH; Silicon analogs [(CH3)3Si]3CH and [(CH3)3Si]3SiH |
| Quantified Difference | Quantitatively ranked strain order: [(CH3)3C]3CH (most) > Tritert-butylsilicon > [(CH3)3Si]3CH > [(CH3)3Si]3SiH (least) [1]. |
| Conditions | Gas-phase electron diffraction and molecular mechanics calculations. |
Why This Matters
This data allows for the rational selection of tritert-butylsilicon when a specific degree of steric protection or molecular strain is required, which is not achievable with other silanes or carbon analogs.
- [1] Structure of tri-tert-butylsilane by electron diffraction and molecular mechanics. (1980). Journal of Molecular Structure, 63(2), 249-258. View Source
